molecular formula C23H17N3O6 B2756281 N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide CAS No. 887873-06-5

N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

Cat. No. B2756281
CAS RN: 887873-06-5
M. Wt: 431.404
InChI Key: NYPDSLUMJBLKBF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide, also known as MNBC, is a synthetic compound that has been widely studied for its potential applications in scientific research. MNBC belongs to the class of benzofuran derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including compounds with methoxy (OCH3) and nitro (NO2) substituents, have been studied for their inhibition efficiency against the acidic corrosion of mild steel. Experimental and computational studies have demonstrated that the methoxy substituent enhances inhibition efficiency, while the nitro substituent decreases it. These compounds act as interface corrosion inhibitors and increase the energy barrier for corrosive dissolution, supported by DFT study indices and molecular dynamic simulations (Mishra et al., 2018).

Synthetic Chemistry Applications

N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been utilized in various synthetic chemistry applications. For instance, the facile introduction of the 4-methoxybenzyloxycarbonyl group and mild deprotection conditions have been demonstrated, making it well suited for multiparallel solution phase synthesis of substituted benzamidines (Bailey et al., 1999). Additionally, the decomposition of benzoylthioureas into benzamides and thiobenzamides under solvent-free conditions using iodine–alumina as the catalyst has highlighted the role of electron-donating and withdrawing groups in directing the reaction pathway (Nahakpam et al., 2015).

Antioxidant Activity

The exploration of amino-substituted benzamide derivatives has revealed their potential as powerful antioxidants, capable of scavenging free radicals. Studies on electrochemical oxidation mechanisms of these compounds provide insights into their free radical scavenging activity, highlighting their promising antioxidative properties (Jovanović et al., 2020). A combined experimental and computational study on N-arylbenzamides has further confirmed the positive influence of electron-donating methoxy groups on antioxidant properties (Perin et al., 2018).

properties

IUPAC Name

N-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-31-17-12-8-15(9-13-17)24-23(28)21-20(18-4-2-3-5-19(18)32-21)25-22(27)14-6-10-16(11-7-14)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPDSLUMJBLKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

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